molecular formula C31H32N2O2 B11145803 4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B11145803
M. Wt: 464.6 g/mol
InChI Key: YTLZVSAIJRLJCW-UHFFFAOYSA-N
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Description

4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by its complex structure, which includes a piperazine ring, a diphenylmethyl group, and a chromen-2-one moiety

Preparation Methods

The synthesis of 4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

4-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2H,6H,7H,8H,9H-CYCLOHEXA[G]CHROMEN-2-ONE can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C31H32N2O2

Molecular Weight

464.6 g/mol

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one

InChI

InChI=1S/C31H32N2O2/c34-30-21-27(28-19-25-13-7-8-14-26(25)20-29(28)35-30)22-32-15-17-33(18-16-32)31(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-6,9-12,19-21,31H,7-8,13-18,22H2

InChI Key

YTLZVSAIJRLJCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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